

# Spectroscopic Profile of 4-Amino-2-methyl-1-butanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-2-methyl-1-butanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methyl-1-butanol**, catering to researchers, scientists, and professionals in drug development. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

## Molecular Structure and Spectroscopic Overview

**4-Amino-2-methyl-1-butanol** is a chiral amino alcohol with the chemical formula C<sub>5</sub>H<sub>13</sub>NO. Its structure, featuring a primary amine and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments in the molecule. The experimental <sup>13</sup>C NMR spectral data for **4-Amino-2-methyl-1-butanol** is summarized below.[1]

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C1 (-CH <sub>2</sub> OH)	~68.5
C2 (-CH(CH <sub>3</sub> )-)	~35.5
C3 (-CH <sub>2</sub> -)	~37.0
C4 (-CH <sub>2</sub> NH <sub>2</sub> )	~40.0
C5 (-CH <sub>3</sub> )	~16.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

## Predicted <sup>1</sup>H NMR Data

While experimental <sup>1</sup>H NMR data is not readily available, a predicted spectrum can be estimated based on the structure and known chemical shifts of similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The protons on carbons adjacent to the electron-withdrawing hydroxyl and amino groups are expected to be shifted downfield.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proton(s)	Predicted Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration
H on C1 (-CH <sub>2</sub> OH)	~3.4 - 3.6	Doublet of doublets (dd)	2H
H on C2 (-CH(CH <sub>3</sub> )-)	~1.6 - 1.8	Multiplet (m)	1H
H on C3 (-CH <sub>2</sub> -)	~1.4 - 1.6	Multiplet (m)	2H
H on C4 (-CH <sub>2</sub> NH <sub>2</sub> )	~2.7 - 2.9	Triplet (t)	2H
H on C5 (-CH <sub>3</sub> )	~0.9	Doublet (d)	3H
-OH	Broad singlet	1H	
-NH <sub>2</sub>	Broad singlet	2H	

Note: The signals for the -OH and -NH<sub>2</sub> protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. These peaks will disappear upon

the addition of D<sub>2</sub>O.[6][7]

## Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a small organic molecule like **4-Amino-2-methyl-1-butanol**.[9][10][11][12]

Sample Preparation:[9]

- Weigh approximately 5-10 mg of **4-Amino-2-methyl-1-butanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a <sup>1</sup>H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Acquire a <sup>13</sup>C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C. A spectral width of 200-220 ppm is common.
- If desired, perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## Predicted IR Data

The IR spectrum of **4-Amino-2-methyl-1-butanol** is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching vibrations.[\[6\]](#)[\[7\]](#)[\[13\]](#)[\[14\]](#)

Functional Group	Vibration	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (primary amine)	Stretching (asymmetric & symmetric)	3300 - 3500	Medium, Two sharp bands
C-H (alkane)	Stretching	2850 - 2960	Strong
N-H (primary amine)	Bending (scissoring)	1590 - 1650	Medium
C-O (alcohol)	Stretching	1000 - 1260	Strong
C-N (amine)	Stretching	1020 - 1250	Medium to Weak
N-H (amine)	Wagging	665 - 910	Broad

## Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR).

Procedure:

- Ensure the ATR crystal is clean. Record a background spectrum.
- Place a small drop of liquid **4-Amino-2-methyl-1-butanol** onto the ATR crystal.
- Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm<sup>-1</sup>.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Predicted Mass Spectrometry Data

The molecular weight of **4-Amino-2-methyl-1-butanol** is 103.16 g/mol .<sup>[1]</sup> In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at an m/z of 103.

Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration.<sup>[7][15]</sup>

m/z	Proposed Fragment
103	$[M]^+$ (Molecular Ion)
86	$[M - NH_3]^+$
73	$[CH(CH_3)CH_2NH_2]^+$
72	$[M - CH_2OH]^+$
44	$[CH_2NH_2]^+$
31	$[CH_2OH]^+$

## Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a small polar molecule like **4-Amino-2-methyl-1-butanol** using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).<sup>[16][17][18][19][20]</sup>

### Sample Preparation:

- Prepare a dilute solution of the sample (typically 1-10  $\mu$ g/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

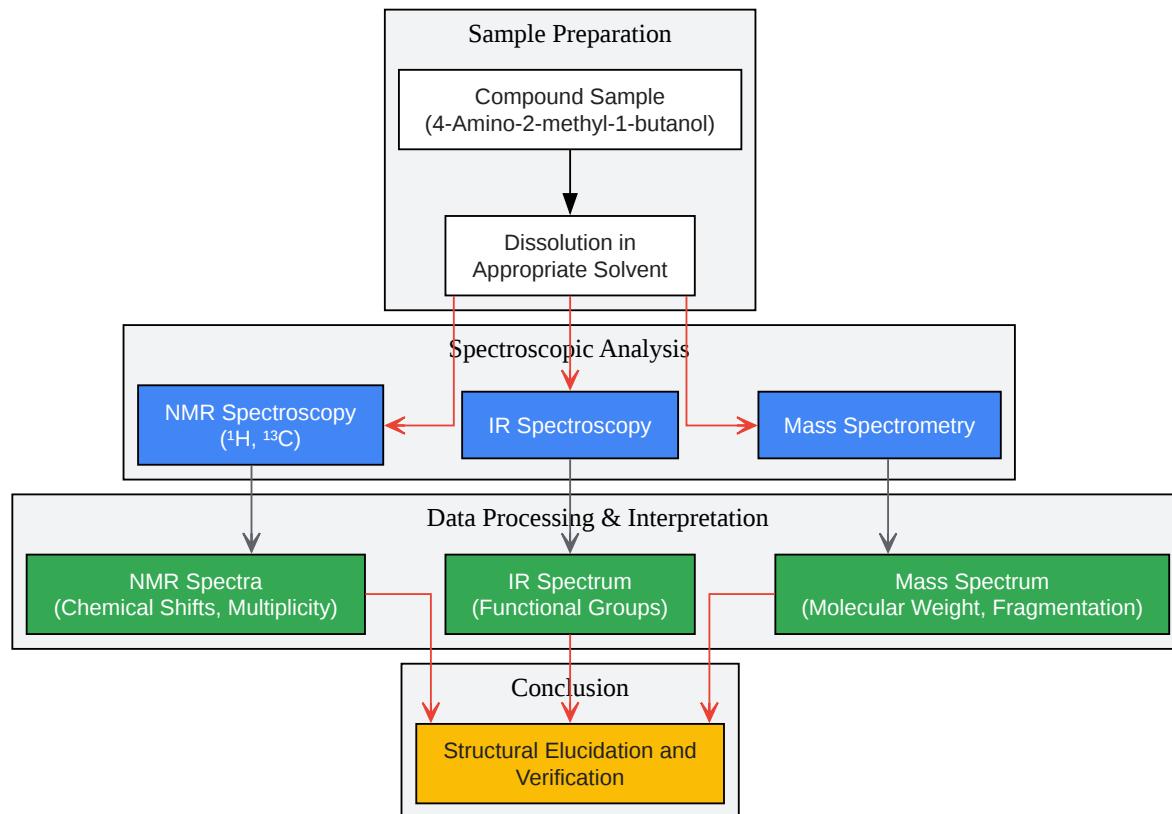
- A small amount of an acid (e.g., formic acid) is often added to promote protonation and the formation of  $[M+H]^+$  ions in positive ion mode.

Data Acquisition:

- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu L/min$ ).
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
- Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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